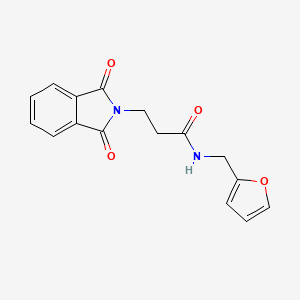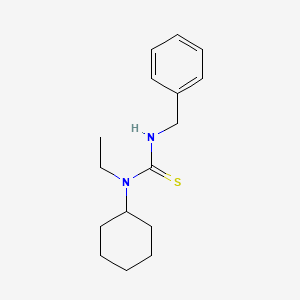![molecular formula C13H8BrN3O B5553990 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)
2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound belonging to the oxadiazole class, known for their diverse chemical and physical properties. This compound and its derivatives have been a subject of research due to their potential applications in various fields.
Synthesis Analysis The synthesis of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives often involves multiple steps including reactions like condensation, substitution, and cyclization. One study describes the synthesis of similar compounds by combining pyridine and bromoaniline through reactions like the Chichibabin reaction, bromosubstitution, diazotization, and Suzuki cross-coupling reactions (Gao Xi-cun, 2008).
Molecular Structure Analysis Oxadiazoles, including the 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine, are characterized by their unique molecular structures. X-ray crystallography studies have shown that these compounds can form various molecular conformations and intermolecular interactions, such as π-π interactions and hydrogen bonding, which influence their properties (Shan Hou et al., 2013).
Chemical Reactions and Properties The chemical properties of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, including coordination with metal ions and forming complexes, as observed in studies involving similar oxadiazole derivatives (A. Bharti et al., 2013).
Physical Properties Analysis Oxadiazole derivatives exhibit diverse physical properties, such as different crystal structures and polymorphic forms. These properties are influenced by factors like molecular conformation and intermolecular interactions (S. Shishkina et al., 2019).
Applications De Recherche Scientifique
Apoptosis Induction and Anticancer Potential
One study explored derivatives of the oxadiazole compound as potential apoptosis inducers and anticancer agents. The research identified a specific derivative that exhibited significant activity against breast and colorectal cancer cell lines. This compound induced apoptosis in cancer cells by arresting cells in the G(1) phase, followed by apoptosis induction. Further structure-activity relationship (SAR) studies highlighted the importance of substituting the phenyl group with a pyridyl group and the relevance of a substituted five-member ring for activity. This research underscores the potential of oxadiazole derivatives as anticancer agents, identifying molecular targets such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antiproliferative Agents
Another significant application involves the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, where compounds exhibited cytotoxic effects against breast cancer and leukemic cells. The study demonstrated the ability of these compounds to induce cell death by activating apoptosis, highlighting the potential of oxadiazole derivatives in the development of small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2016).
Material Science and OLED Applications
In the field of material science, oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs). These derivatives have shown to reduce driving voltages, improve efficiency, and exhibit low roll-off in OLEDs, demonstrating their versatility and applicability in developing advanced electronic and photonic devices (Shih et al., 2015).
Propriétés
IUPAC Name |
5-(3-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNJWSAQDJCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)
![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)
![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)
![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)
![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)
![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)
![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)